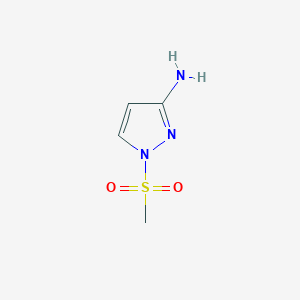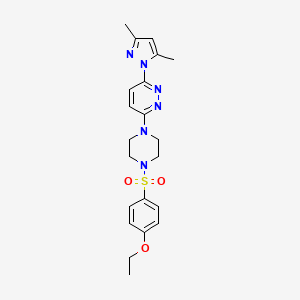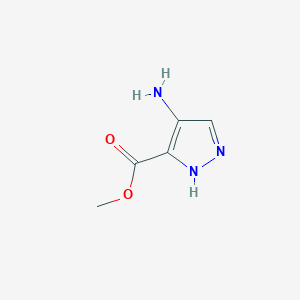![molecular formula C27H27N3O4 B3018085 2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide CAS No. 932308-48-0](/img/structure/B3018085.png)
2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , 2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide, is a novel anilidoquinoline derivative. Anilidoquinoline derivatives have been studied for various therapeutic effects, including antiviral, antiapoptotic, and anticonvulsant activities. For instance, a related compound, 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, demonstrated significant antiviral and antiapoptotic effects in vitro and increased survival rates in Japanese encephalitis virus-infected mice . These findings suggest that the compound of interest may also possess similar biological activities and potential therapeutic applications.
Synthesis Analysis
The synthesis of anilidoquinoline derivatives can involve multiple steps, including cyclization and substitution reactions. A related compound, N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, was synthesized through a basic cyclization of o-[(2-cyanovinyl)amino]benzoate, followed by several steps to achieve the final product with a high yield and purity . This indicates that the synthesis of the compound might also involve a cyclization step, possibly followed by acylation and alkylation to introduce the anilinomethyl and ethoxyphenyl groups, respectively.
Molecular Structure Analysis
The molecular structure of anilidoquinoline derivatives can be complex, with multiple functional groups contributing to their biological activity. For example, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed a linearly extended conformation and the presence of classical N-H...O hydrogen bonds, as well as weak non-standard C-H...O hydrogen bonds . These structural features, including the planarity and hydrogen bonding patterns, are likely to influence the biological activity of the compound .
Chemical Reactions Analysis
Anilidoquinoline derivatives can participate in various chemical reactions due to their functional groups. The presence of amide, ether, and quinoline moieties can lead to interactions with biological targets, such as enzymes or receptors. For instance, novel methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates were synthesized and evaluated as inhibitors for methionine synthase, an enzyme overexpressed in certain tumor cells . This suggests that the compound may also interact with specific enzymes or receptors through its functional groups, contributing to its potential therapeutic effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of anilidoquinoline derivatives are influenced by their molecular structure. The presence of methoxy and ethoxy groups can affect the compound's solubility and lipophilicity, which are important for its bioavailability and distribution within the body. The extended conformation and hydrogen bonding patterns observed in related compounds may also affect the melting point, boiling point, and stability of the compound . These properties are crucial for the compound's formulation and delivery as a potential therapeutic agent.
Applications De Recherche Scientifique
Acetaminophen Micropollutant and Environmental Impact
Acetaminophen, a widely used painkiller, has been increasingly detected in natural water environments, posing challenges for monitoring, detection, and treatment technologies. Its transformation into various intermediates, depending on environmental conditions, highlights the need for advanced treatment systems in wastewater management to remove toxic metabolites (Vo et al., 2019).
Pharmacological Properties and Therapeutic Efficacy
Research on acetaminophen/paracetamol has revealed its widespread use and associated risks, including acute liver failure. The history of its discovery, side-effect profiles, and the need for reassessment of its risk/benefit ratio are areas of ongoing investigation (Brune et al., 2015).
Molecular Pathogenesis of Drug-Induced Liver Injury
Understanding the molecular mechanisms underlying drug-induced liver injury, including the role of metabolites and genetic factors in hepatotoxicity, is crucial for developing safer therapeutic agents. Studies on acetaminophen-induced liver injury offer insights into hepatocyte necrosis, sterile inflammation, and liver regeneration mechanisms, highlighting potential therapeutic targets and novel treatment strategies (Cai et al., 2022).
Genetic Association with Drug Metabolism and Toxicity
Genetic variability plays a significant role in individual responses to drugs, including metabolism and toxicity. Research identifying single nucleotide polymorphisms associated with acetaminophen-induced hepatotoxicity emphasizes the importance of personalized medicine and the potential for identifying at-risk individuals through genetic markers (Heruth et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1-yl]-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4/c1-3-34-25-12-8-7-11-23(25)29-26(31)18-30-24-16-22(33-2)14-13-19(24)15-20(27(30)32)17-28-21-9-5-4-6-10-21/h4-16,28H,3,17-18H2,1-2H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEDDSBPVUUUCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C3=C(C=CC(=C3)OC)C=C(C2=O)CNC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-3,5-dihydro-4H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidine-4-thione](/img/structure/B3018002.png)

![2-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B3018008.png)

![Ethyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B3018011.png)

![1-[(2-Methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B3018013.png)
![(Z)-methyl 2-(1-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B3018014.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B3018016.png)




![N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B3018025.png)